molecular formula C16H7F3N2O2 B11766879 4-(1,3-Dioxoisoindolin-2-yl)-2-(trifluoromethyl)benzonitrile

4-(1,3-Dioxoisoindolin-2-yl)-2-(trifluoromethyl)benzonitrile

Cat. No.: B11766879
M. Wt: 316.23 g/mol
InChI Key: XTINQKHFHJGIQK-UHFFFAOYSA-N
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Description

4-(1,3-Dioxoisoindolin-2-yl)-2-(trifluoromethyl)benzonitrile is a complex organic compound characterized by the presence of a phthalimide group and a trifluoromethyl group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxoisoindolin-2-yl)-2-(trifluoromethyl)benzonitrile typically involves the following steps:

    Formation of the Phthalimide Group: The initial step involves the reaction of phthalic anhydride with ammonia or a primary amine to form the phthalimide intermediate.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent, such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Formation of the Benzonitrile Core:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxoisoindolin-2-yl)-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(1,3-Dioxoisoindolin-2-yl)-2-(trifluoromethyl)benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxoisoindolin-2-yl)-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing their normal function.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of specific apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    Phthalimides: Compounds containing the phthalimide group, such as N-phenylphthalimide.

    Trifluoromethylbenzonitriles: Compounds with a trifluoromethyl group attached to a benzonitrile core, such as 4-(trifluoromethyl)benzonitrile.

Uniqueness

4-(1,3-Dioxoisoindolin-2-yl)-2-(trifluoromethyl)benzonitrile is unique due to the combination of the phthalimide and trifluoromethyl groups, which confer distinct chemical properties and potential applications. This combination is not commonly found in other compounds, making it a valuable molecule for research and industrial purposes.

Properties

Molecular Formula

C16H7F3N2O2

Molecular Weight

316.23 g/mol

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C16H7F3N2O2/c17-16(18,19)13-7-10(6-5-9(13)8-20)21-14(22)11-3-1-2-4-12(11)15(21)23/h1-7H

InChI Key

XTINQKHFHJGIQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)C#N)C(F)(F)F

Origin of Product

United States

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